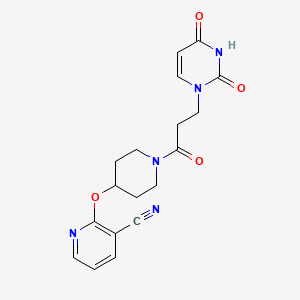
2-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic compound with intriguing properties and applications in various fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes
The synthesis of 2-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile involves multi-step organic reactions, often starting with the preparation of key intermediates like nicotinonitrile derivatives and pyrimidine precursors. Reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production
Industrial production methods leverage large-scale chemical reactors to facilitate the synthesis of the compound, optimizing reaction conditions such as temperature, pressure, and time. These methods are designed to be both cost-effective and environmentally friendly, ensuring the scalability of the compound's production.
化学反応の分析
Types of Reactions
2-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile undergoes a variety of chemical reactions, including:
Oxidation: : Where the compound's functional groups are modified by the addition of oxygen or the removal of hydrogen.
Reduction: : Involves the gain of hydrogen or loss of oxygen, altering the oxidation state of the molecule.
Substitution: : Replacement of specific atoms or groups within the molecule with alternative atoms or groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. Typical reaction conditions involve carefully controlled temperatures, pH levels, and reaction times to optimize yields.
Major Products
The major products of these reactions depend on the specific reaction pathway chosen For instance, oxidation may yield more oxygen-rich derivatives, while reduction can produce simpler, hydrogen-rich compounds
科学的研究の応用
2-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile has significant applications in scientific research, including:
Chemistry: : Utilized in the synthesis of complex organic molecules.
Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for therapeutic properties, including anti-cancer, anti-viral, and anti-inflammatory effects.
Industry: : Employed in the development of novel materials and as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action of 2-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound's structure allows it to bind to specific sites within these targets, altering their function and activity.
類似化合物との比較
Comparing 2-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile with similar compounds reveals its unique features:
Uniqueness: : The specific arrangement of its functional groups grants it distinctive reactivity and biological activities.
Similar Compounds: : Examples include other nicotinonitrile derivatives and pyrimidine-based compounds, which share some structural similarities but differ in their specific applications and properties.
Overall, this compound stands out for its versatile reactivity and wide range of scientific applications, making it a compound of significant interest in both research and industry.
特性
IUPAC Name |
2-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c19-12-13-2-1-7-20-17(13)27-14-3-8-22(9-4-14)16(25)6-11-23-10-5-15(24)21-18(23)26/h1-2,5,7,10,14H,3-4,6,8-9,11H2,(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVHUJXRQJUCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













